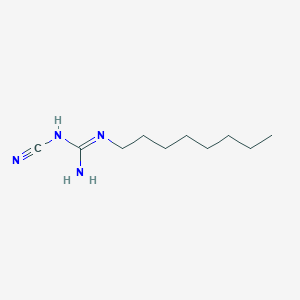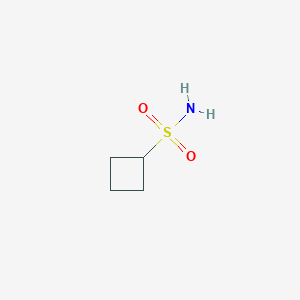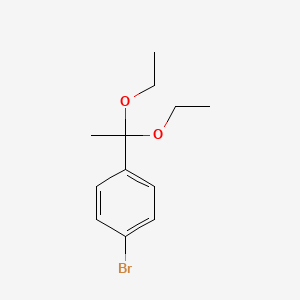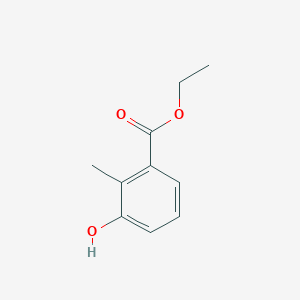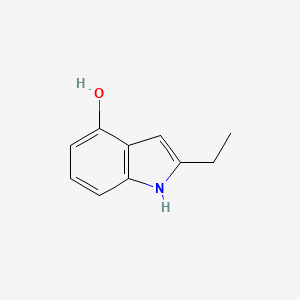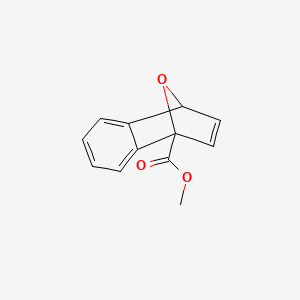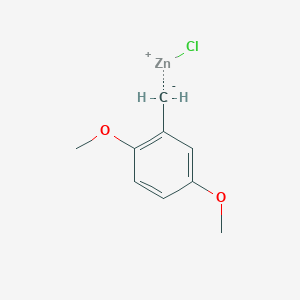
Chlorure de 2,5-diméthoxybenzylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene is an organozinc compound with the molecular formula (CH3O)2C6H3CH2ZnCl. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Applications De Recherche Scientifique
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Industry: It is used in the production of fine chemicals and specialty materials.
Méthodes De Préparation
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of 2,5-dimethoxybenzylzinc chloride in THF .
Analyse Des Réactions Chimiques
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxybenzylzinc chloride primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to other molecules, forming new carbon-carbon bonds. This process often involves the formation of a transient organopalladium intermediate in the case of Suzuki-Miyaura coupling reactions .
Comparaison Avec Des Composés Similaires
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be compared with other similar organozinc compounds, such as:
- 2,6-Dichlorobenzylzinc chloride
- 3-Methoxybenzylzinc chloride
- 4-Methoxybenzylzinc chloride
- 5-Bromo-2-methoxybenzylzinc chloride
- 3,5-Dimethoxybenzylmagnesium chloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, the presence of different substituents can affect the compound’s stability, reactivity, and suitability for specific reactions .
Propriétés
Numéro CAS |
352530-32-6 |
|---|---|
Formule moléculaire |
C9H11ClO2Zn |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
zinc;2-methanidyl-1,4-dimethoxybenzene;chloride |
InChI |
InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FVNAPJHJQKRGFC-UHFFFAOYSA-M |
SMILES |
COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+] |
SMILES canonique |
COC1=CC(=C(C=C1)OC)[CH2-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


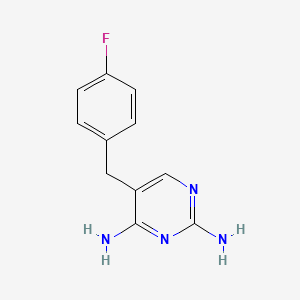
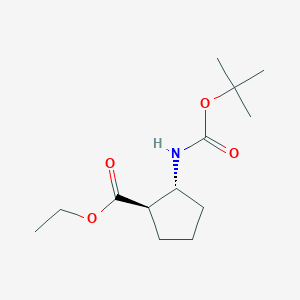
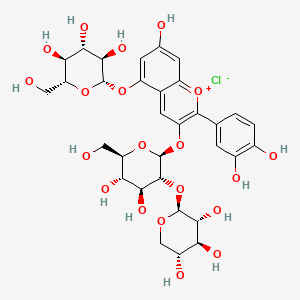
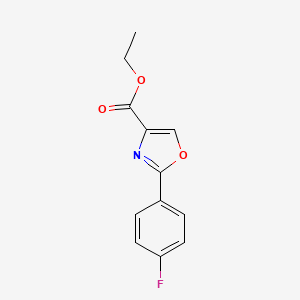
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)
